
5-Bromo-N-(dicyclopropylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(dicyclopropylmethyl)nicotinamide is a chemical compound with the molecular formula C13H15BrN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a bromine atom at the 5-position and a dicyclopropylmethyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the dicyclopropylmethyl group. One common method involves the following steps:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated nicotinamide is then reacted with dicyclopropylmethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
5-Bromo-N-(dicyclopropylmethyl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products may include oxidized forms of the nicotinamide ring.
Reduction: Reduced forms of the nicotinamide ring or the amide group.
科学的研究の応用
5-Bromo-N-(dicyclopropylmethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the dicyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The nicotinamide ring can participate in redox reactions, influencing cellular processes such as DNA repair or energy metabolism.
類似化合物との比較
Similar Compounds
5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of the dicyclopropylmethyl group.
5-Bromo-N-propylnicotinamide: Similar structure but with a propyl group instead of the dicyclopropylmethyl group.
5-Bromo-N-cyclohexylnicotinamide: Similar structure but with a cyclohexyl group instead of the dicyclopropylmethyl group.
Uniqueness
5-Bromo-N-(dicyclopropylmethyl)nicotinamide is unique due to the presence of the dicyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H15BrN2O |
|---|---|
分子量 |
295.17 g/mol |
IUPAC名 |
5-bromo-N-(dicyclopropylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c14-11-5-10(6-15-7-11)13(17)16-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,16,17) |
InChIキー |
GPLAVSVVPDXJPC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2CC2)NC(=O)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


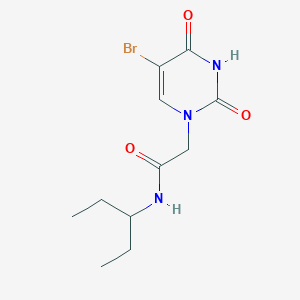
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B14915826.png)
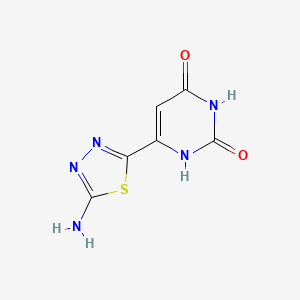
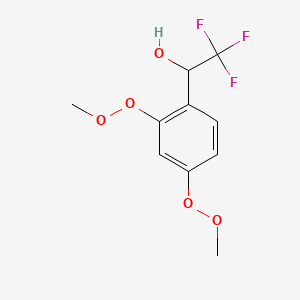
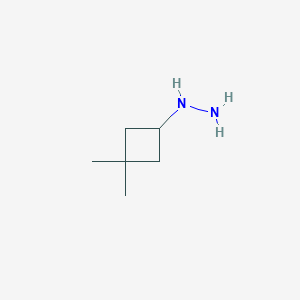
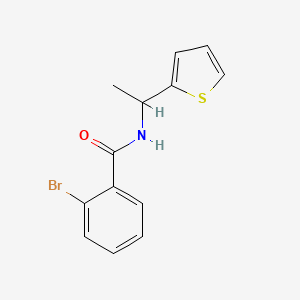
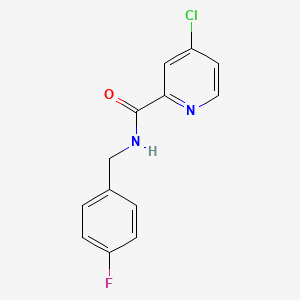
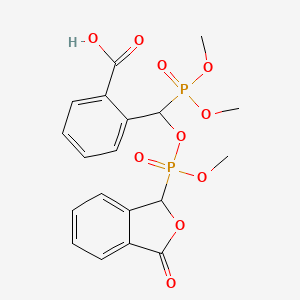
![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)

![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
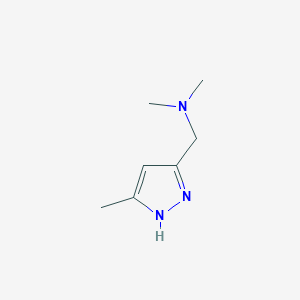
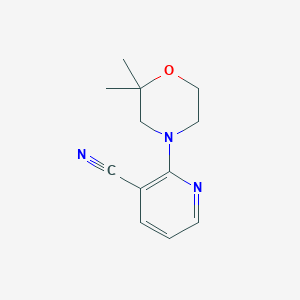
![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
